molecular formula C22H23N5O2S B243295 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide

货号 B243295
分子量: 421.5 g/mol
InChI 键: SXALRZREQCZCEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.

作用机制

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide is a selective inhibitor of BTK, which is a key enzyme involved in the BCR signaling pathway. BTK plays a crucial role in the activation of downstream pathways, such as the PI3K/AKT/mTOR pathway, which are involved in cell survival and proliferation. By inhibiting BTK, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide blocks the activation of these pathways, leading to apoptosis and cell cycle arrest in B-cell malignancies.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been shown to inhibit BCR signaling and downstream pathways, leading to apoptosis and cell cycle arrest in B-cell malignancies. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

实验室实验的优点和局限性

The advantages of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide in lab experiments include its potency, selectivity, and favorable safety profile. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, and has a favorable safety profile, with no significant toxicity observed in preclinical studies. The limitations of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide in lab experiments include its specificity for BTK, which may limit its efficacy in tumors that do not rely on BCR signaling. In addition, the optimal dosing and scheduling of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide in clinical settings is still being investigated.

未来方向

For the development of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide include the evaluation of its efficacy in clinical trials for the treatment of various hematological malignancies, including CLL, MCL, and DLBCL. In addition, the combination of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide with other agents, such as inhibitors of PI3K/AKT/mTOR pathway, is being investigated. The identification of biomarkers that predict response to N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide may also help to guide patient selection and treatment strategies. Finally, the development of second-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is also being explored.

合成方法

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 4-(bromomethyl)benzonitrile, followed by reduction and subsequent coupling with 3-isopropoxybenzoyl chloride. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学研究应用

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has shown potent anti-tumor activity, both as a single agent and in combination with other agents. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has also been shown to inhibit BCR signaling and downstream pathways, leading to apoptosis and cell cycle arrest in B-cell malignancies.

属性

分子式

C22H23N5O2S

分子量

421.5 g/mol

IUPAC 名称

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C22H23N5O2S/c1-4-19-24-25-22-27(19)26-21(30-22)16-10-8-15(9-11-16)13-23-20(28)17-6-5-7-18(12-17)29-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,28)

InChI 键

SXALRZREQCZCEK-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)OC(C)C

规范 SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)OC(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。